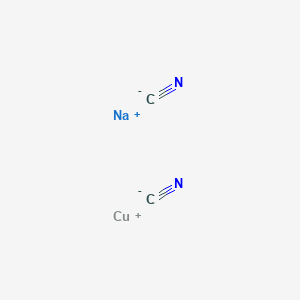
sodium;copper(1+);dicyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sodium;copper(1+);dicyanide is an inorganic compound with the molecular formula CuNa(CN)2. This compound is a coordination complex where copper is in the +1 oxidation state, and it is coordinated with sodium and cyanide ions. It is used in various industrial applications, particularly in electroplating and as a reagent in organic synthesis.
Méthodes De Préparation
sodium;copper(1+);dicyanide can be synthesized through several methods:
Reduction of Copper(II) Sulfate: One common method involves the reduction of copper(II) sulfate with sodium bisulfite at 60°C, followed by the addition of sodium cyanide to precipitate the compound as a pale yellow powder.
Direct Combination: Another method involves the direct combination of copper(I) cyanide with sodium cyanide in an aqueous solution, which results in the formation of the desired complex.
Analyse Des Réactions Chimiques
sodium;copper(1+);dicyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can be reduced back to elemental copper under certain conditions.
Substitution: The cyanide ligands can be substituted with other ligands in the presence of suitable reagents.
Common reagents used in these reactions include acids, bases, and other cyanide compounds. Major products formed from these reactions include different copper complexes and cyanide derivatives .
Applications De Recherche Scientifique
sodium;copper(1+);dicyanide has several scientific research applications:
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Industry: It is widely used in electroplating processes to deposit copper on various substrates.
Mécanisme D'action
The mechanism by which copper(1+) sodium cyanide(1:1:2) exerts its effects involves the coordination of the cyanide ions with the copper center. This coordination can influence the reactivity of the compound, making it a useful reagent in various chemical reactions. The molecular targets and pathways involved include interactions with metal centers and the formation of stable complexes .
Comparaison Avec Des Composés Similaires
sodium;copper(1+);dicyanide can be compared with other similar compounds, such as:
Copper(I) Cyanide: This compound has a similar structure but lacks the sodium ion.
Sodium Cyanide: This compound is a simple cyanide salt and is highly toxic.
Copper(II) Cyanide: This compound contains copper in the +2 oxidation state and has different reactivity and applications compared to copper(1+) sodium cyanide(1:1:2).
This compound is unique due to its specific coordination structure, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
13715-19-0 |
|---|---|
Formule moléculaire |
C2CuN2Na2 |
Poids moléculaire |
138.57 g/mol |
Nom IUPAC |
sodium;copper(1+);dicyanide |
InChI |
InChI=1S/2CN.Cu.Na/c2*1-2;;/q2*-1;2*+1 |
Clé InChI |
AWFSMZYQORAXBR-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[Na+].[Cu+] |
SMILES canonique |
[C-]#N.[C-]#N.[Na+].[Cu+] |
Key on ui other cas no. |
13715-19-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















